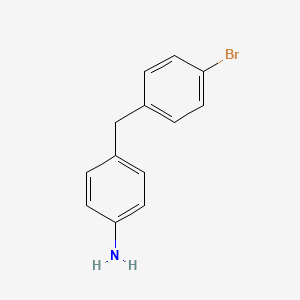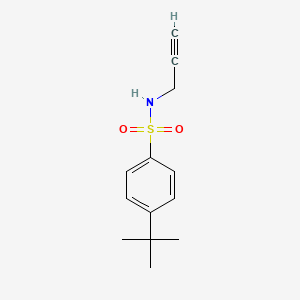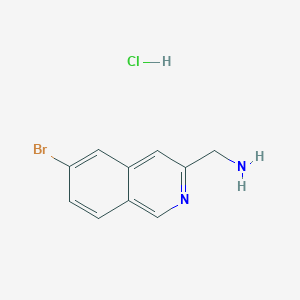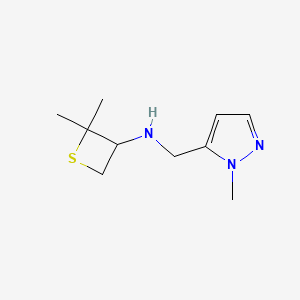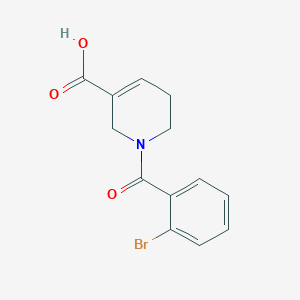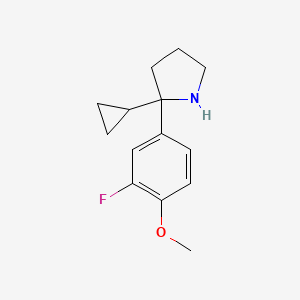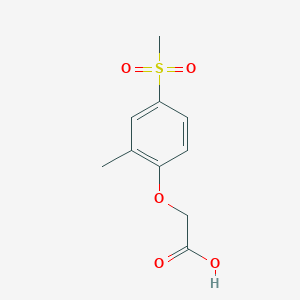
3-(Aminomethyl)-4-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-4-methoxybenzaldehyde is an organic compound with the molecular formula C9H11NO2 It features a benzene ring substituted with an aminomethyl group at the 3-position and a methoxy group at the 4-position, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-methoxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group. The reaction typically proceeds as follows:
Starting Materials: 4-methoxybenzaldehyde, formaldehyde, ammonium chloride.
Reaction Conditions: Acidic medium, typically hydrochloric acid.
Procedure: The reactants are mixed and heated, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, such as halides or amines, under appropriate conditions.
Major Products Formed
Oxidation: 3-(Aminomethyl)-4-methoxybenzoic acid.
Reduction: 3-(Aminomethyl)-4-methoxybenzyl alcohol.
Substitution: Depending on the nucleophile, various substituted derivatives of this compound.
Scientific Research Applications
3-(Aminomethyl)-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-4-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
3-(Aminomethyl)-4-methylbenzaldehyde: Similar structure but with a methyl group instead of a methoxy group.
3-(Aminomethyl)-4-chlorobenzaldehyde: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
3-(Aminomethyl)-4-methoxybenzaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can enhance the compound’s solubility in organic solvents and may affect its biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-(aminomethyl)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-12-9-3-2-7(6-11)4-8(9)5-10/h2-4,6H,5,10H2,1H3 |
InChI Key |
XIHFENXTYFCEKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Dimethylamino)-6-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12998150.png)
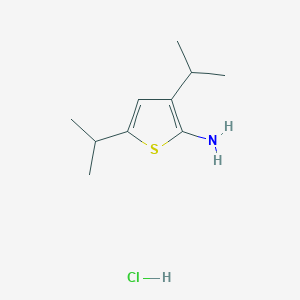
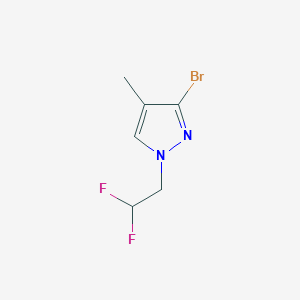
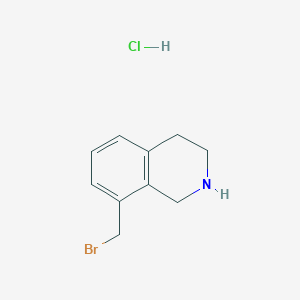
![7-Methoxy-2,4-dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B12998177.png)
